1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one
Description
1-[2-(2-Methyl-1H-imidazol-1-yl)pyridin-4-yl]ethan-1-one is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a 2-methylimidazole group and at the 4-position with an ethanone moiety. This structure positions it within a broader class of pyridinyl ethanone derivatives, which are frequently explored for their pharmacological and material science applications.
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-[2-(2-methylimidazol-1-yl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C11H11N3O/c1-8(15)10-3-4-13-11(7-10)14-6-5-12-9(14)2/h3-7H,1-2H3 |
InChI Key |
KYWMOASIUVLQCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=NC=CC(=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one typically involves the formation of the imidazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-methylimidazole with 4-chloropyridine under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups such as halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function. Additionally, the compound may interact with nucleic acids, influencing gene expression and cellular processes.
Comparison with Similar Compounds
Core Structural Variations
The compound shares a pyridin-4-yl ethanone backbone with several analogs, differing primarily in the substituents at the pyridine 2-position:
Key Observations :
- Thiophene- or benzotriazole-containing analogs (e.g., ) feature extended conjugated systems, which could influence electronic properties and solubility.
Physicochemical Properties
Thermal Stability
Spectral Characterization
Antimicrobial Activity
Anti-Inflammatory Activity
- Oxadiazole-Bearing Analogs: Compounds 4a and 4b () exhibited 63.35–68.94% inhibition in carrageenan-induced inflammation, comparable to diclofenac.
Biological Activity
1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one, a compound with the potential for various biological activities, has garnered attention in recent pharmacological research. This article provides a detailed overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
- Molecular Formula : C11H12N4O
- Molecular Weight : 216.24 g/mol
- CAS Number : 1552755-40-4
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of 1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one against various bacterial strains.
Case Study: Antibacterial Testing
In vitro assays demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 0.025 mg/mL for effective strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.004 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.015 |
| Pseudomonas aeruginosa | 0.020 |
Antifungal Activity
The compound also demonstrates antifungal properties, particularly against Candida albicans. The antifungal activity was tested using the disk diffusion method, revealing inhibition zones that indicate effective growth suppression.
Antifungal Efficacy
The following table summarizes the antifungal activity observed:
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 20 |
| Fusarium oxysporum | 18 |
Anticancer Potential
Emerging research suggests that 1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one may possess anticancer properties, particularly in inhibiting cancer cell proliferation.
Case Study: Cancer Cell Lines
In a study examining various cancer cell lines, the compound showed promising results with an IC50 value of approximately 15 µM against human colon adenocarcinoma cells . This indicates a significant potential for further development as an anticancer agent.
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets, including enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
